(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is an organic compound that features a furan ring, a quinoline moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide typically involves the following steps:
Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Attachment of the quinoline moiety: The quinoline group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or quinoline N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(quinolin-4-yl)acrylamide: Lacks the trimethyl groups on the quinoline ring.
(E)-3-(furan-2-yl)-N-(2,6-dimethylquinolin-4-yl)acrylamide: Has fewer methyl groups on the quinoline ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is unique due to the presence of the trimethyl groups on the quinoline ring, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-13(2)19-16(10-12)17(11-14(3)20-19)21-18(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHVYMEFAQFCP-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C=CC3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.